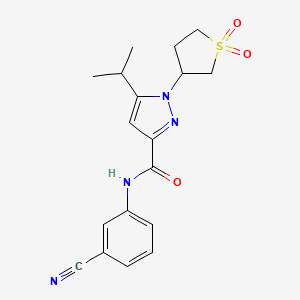
N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a cyanophenyl group, a dioxidotetrahydrothienyl moiety, and a pyrazole carboxamide core, making it an interesting subject for scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Cyanophenyl Group: This step involves the coupling of the pyrazole core with a cyanophenyl derivative using a palladium-catalyzed cross-coupling reaction.
Incorporation of the Dioxidotetrahydrothienyl Moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable thienyl precursor.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an isocyanate or a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Research: Study of its reactivity and interaction with other chemical species for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-methyl-1H-pyrazole-3-carboxamide
- N-(3-cyanophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-ethyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(3-CYANOPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group can influence its lipophilicity, binding affinity, and overall reactivity.
Properties
IUPAC Name |
N-(3-cyanophenyl)-1-(1,1-dioxothiolan-3-yl)-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12(2)17-9-16(21-22(17)15-6-7-26(24,25)11-15)18(23)20-14-5-3-4-13(8-14)10-19/h3-5,8-9,12,15H,6-7,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUXBXFPDGMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2CCS(=O)(=O)C2)C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














